![molecular formula C18H13BrN4O B2763739 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide CAS No. 879194-70-4](/img/structure/B2763739.png)
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is a synthetic small molecule that has been extensively studied for its biological activity.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is based on its ability to inhibit the activity of the BRD4 protein. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins that play a crucial role in the regulation of gene expression. The inhibition of BRD4 activity by the compound leads to the downregulation of the expression of various genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The BRD4 inhibitor has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells. Furthermore, the compound has been found to regulate the expression of various genes involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against various types of cancers, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its high cost and complex synthesis process, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide. One of the most promising directions is the development of more potent and selective BRD4 inhibitors. Additionally, the compound can be used in combination with other cancer treatments to enhance their efficacy. Furthermore, the compound can be used in the development of diagnostic tools for cancer detection. Overall, the BRD4 inhibitor has significant potential in various fields of scientific research and can lead to the development of new therapies for cancer and other diseases.
Conclusion:
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a synthetic small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has potent anti-cancer activity and can be used as a potential treatment for various types of cancers. The compound inhibits the activity of the BRD4 protein and has several biochemical and physiological effects. Although there are limitations to its use in lab experiments, the compound has significant potential in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the reaction of 5-bromo-3-indolylacetonitrile with pyridine-3-carboxaldehyde in the presence of a base. The resulting product is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
The BRD4 inhibitor has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in cancer research. Studies have shown that BRD4 inhibitors have potent anti-cancer activity and can be used as a potential treatment for various types of cancers.
Propiedades
IUPAC Name |
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c19-15-3-4-17-16(7-15)14(11-22-17)6-13(8-20)18(24)23-10-12-2-1-5-21-9-12/h1-7,9,11,22H,10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCDQCTRRHLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


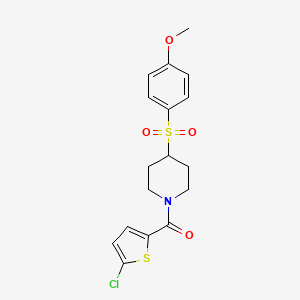
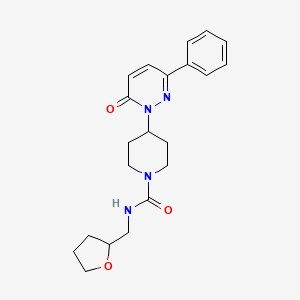
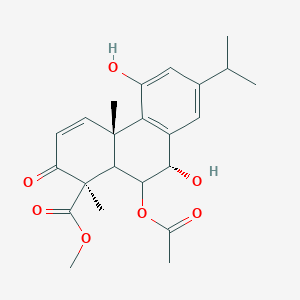


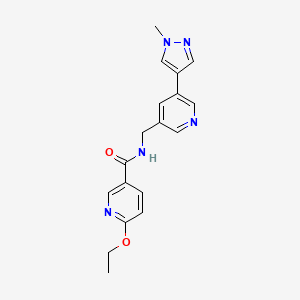
![1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2763670.png)

![1-cyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2763673.png)
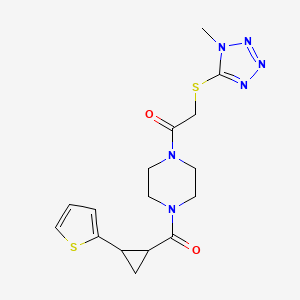
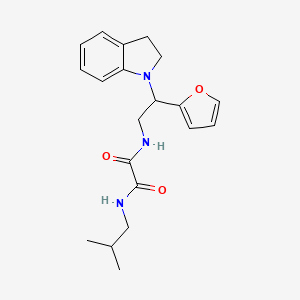
![1-allyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2763676.png)
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide](/img/structure/B2763678.png)